Home > Products > Building Blocks P10774 > Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride - 71486-53-8

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Catalog Number: EVT-521612
CAS Number: 71486-53-8
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a chiral glycine derivative commonly employed in the synthesis of amino acids and other biologically active compounds. []

Synthesis Analysis
  • Phase-Transfer Catalysis: Methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate can be synthesized with moderate enantioselectivity using a phase-transfer catalyst, O-allyl-N-9-anthracenemethyl-cindexnine bromide. This method utilizes inexpensive materials and operates under mild reaction conditions. []

  • Resolution of Racemic Mixture:

    • Treatment of the separated mandelate salt with Boc anhydride (Di-tert-butyl Dicarbonate) yields the desired enantiomer of Methyl 4-oxopiperidine-3-carboxylate. []
Physical and Chemical Properties Analysis
  • Physical State: Colorless crystalline solid. []
  • Melting Point: 68-70°C. []
  • Optical Rotation: [α]rtD = +14.6° (c = 1.18, CHCl3) for the (R)-(+)-enantiomer. []
  • Solubility: Soluble in common organic solvents. []
  • Stability: Stable at room temperature for extended periods. []
Applications
  • Amino Acids: It serves as a crucial starting material for preparing optically active amino acids. []
  • Biologically Active Compounds: Its derivatives are utilized in the synthesis of various pharmaceuticals and other compounds with biological activity. []

3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one

Compound Description: This compound was synthesized as a potential dopamine D4 receptor ligand. It was prepared in a two-step reaction sequence that utilized methyl 4-oxo-3-piperidinecarboxylate hydrochloride as one of the starting materials. []

Relevance: This compound is structurally related to methyl 4-oxopiperidine-3-carboxylate hydrochloride because it incorporates the piperidine-3-carboxylate core of the target compound into its structure. []

Methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate

Compound Description: This compound, designated as 3c in the original research article, is an enantiomerically enriched product obtained through an asymmetric benzylation reaction using methyl 4-oxo-3-piperidinecarboxylate as the starting material. The reaction employs a chiral phase-transfer catalyst to achieve enantioselectivity. []

Relevance: This compound shares a direct structural relationship with methyl 4-oxopiperidine-3-carboxylate hydrochloride. It represents a dibenzylated derivative of the target compound, further highlighting the versatility of the piperidine-3-carboxylate scaffold in synthetic transformations. []

1,2,3,4-Tetrahydro-2-methyl-4-oxo-3-o-tolylquinazoline

Compound Description: This compound is a key intermediate in a fluorometric assay for methaqualone. Methaqualone is first reduced to this compound, which is structurally similar to anthranilic acid, a fluorescent molecule. []

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride

Compound Description: This compound is a gatifloxacin derivative synthesized via a hydrothermal reaction using gatifloxacin and FeCl3. Its crystal structure reveals a planar bicyclic quinoline ring system and a piperazine ring in a chair conformation. []

2-Butyl-4-oxo-3-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl)-3-aza-1-azoniaspiro[4.4]non-1-ene chloride 1.69-hydrate

Compound Description: This compound is the chemical name for irbesartan hydrochloride 1.69-hydrate. Its crystal structure reveals a specific tautomeric form (form A) of the irbesartan cation. The structure exhibits hydrogen bonding patterns that contribute to its stability. []

N-[2-(Substituted phenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

Compound Description: This series of compounds was synthesized and evaluated for in vitro and in vivo anticancer activity against Dalton’s lymphoma ascites (DLA) cell line. Several derivatives demonstrated promising cytotoxicity, with some showing comparable or even superior activity to the standard drug doxorubicin. [, ]

t-Butyl 2-t-Butyl-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI)

Compound Description: This chiral glycine derivative is utilized in the synthesis of amino acids. It's available as enantiopure (R)-(+)- and (S)-(−)-isomers. The compound is synthesized from glycine N-methylamide hydrochloride through a multi-step procedure involving imidazolidinone formation, resolution, and Boc protection. []

3-Methyl-4-oxo-2-phenyl-N-[2-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxyamide hydrochloride monohydrate (FL-155)

Compound Description: FL-155 is an anti-pollakiuria agent, synthesized and tested for its effects on rhythmic bladder contractions in anesthetized rats. The study demonstrated that FL-155 effectively abolished rhythmic bladder contractions, exhibiting greater potency than the reference drug flavoxate. []

endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

Compound Description: This compound is a selective 5-HT4 receptor antagonist. Pharmacological studies were conducted on this compound, examining its activity in the tunica muscularis mucosae of rat esophagus and the ileum of guinea pigs. The findings revealed its antagonist properties at 5-HT4 receptors, highlighting the potential influence of endogenous serotonin on its effects. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This hydrochloride salt was crystallized and analyzed using Hirshfeld surface analysis. Its structural features, including the presence of a piperazine ring, were compared to a fluorinated analog, highlighting the impact of structural modifications on crystal packing and intermolecular interactions. []

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

Compound Description: A series of these derivatives was synthesized and evaluated for antioxidant activity. The synthesis involved a multi-step procedure starting from urea, benzaldehyde, and ethyl acetoacetate, ultimately leading to the target compounds. []

Methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino]alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-amino)alkanamido]alkanoates

Compound Description: These two series of compounds were synthesized utilizing a quinoline-based carboxylic acid ester as a key intermediate. The synthesis involved condensation reactions with amino acid esters and subsequent modifications to incorporate alkanoate moieties. []

(-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7-dideoxydaunomycinones

Compound Description: These compounds, which are daunomycinone analogs, were synthesized and evaluated for their DNA intercalation abilities and topoisomerase II inhibition. The synthesis involved a stereoselective Diels–Alder reaction as a key step. The study investigated the influence of different aminoalkyl side chains on the biological activity of these compounds. []

7-[α-(2-Amino-[2-14C]thiazol-4-yl)-α-(Z)-methoxyiminoacetamido]-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride ([14C]cefepime hydrochloride)

Compound Description: This radiolabeled compound is a derivative of cefepime, a fourth-generation cephalosporin antibiotic. It was synthesized using a multi-step process starting from [14C]thiourea. The incorporation of the radiolabel allows for tracking and studying its distribution and metabolism. []

1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride hydrate

Compound Description: This compound is a hydrochloride monohydrate salt of a quinoline carboxylic acid derivative. It's characterized by good water solubility, which is a desirable property for bioavailability of active pharmaceutical ingredients. [, ]

1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride (HQ-275)

Compound Description: HQ-275 is a quinazoline derivative exhibiting potent choleretic activity. It has been investigated for its pharmacological effects on liver damage induced by alpha-naphthyl isothiocyanate (ANIT) and thioacetamide (TAA) in rats. [, , ]

Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride (1) and free ester (2)

Compound Description: These compounds were synthesized and subjected to acetylation reactions to investigate regioselectivity and product distribution. The study employed various spectroscopic techniques to characterize the synthesized derivatives and elucidate the reaction pathways. []

5-(Substituted phenyl)-{3-[4-(2-methyl-4-(4-hydroxybenzylidene)-5-oxo-imidazol-1-yl)]phenyl}-isoxazols

Compound Description: This series of compounds was synthesized and tested for their antimicrobial activities. The synthesis involved multi-step procedures, including condensation and cyclization reactions, to arrive at the target isoxazole derivatives. []

Zwitterionic 6-methyl-2-oxo-3-[1-(ureidoiminio)ethyl]-2H-pyran-4-olate monohydrate

Compound Description: This compound, a zwitterionic pyran derivative, was synthesized and characterized using X-ray crystallography. The analysis revealed its crystal structure and the presence of intermolecular hydrogen bonding interactions. []

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylate

Compound Description: This compound was synthesized using a novel method involving Claisen ester condensation and cyclization reactions. The approach aimed to provide a cost-effective and scalable synthesis compared to existing methods. []

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

Compound Description: This compound is a thiophenecarboxamide derivative synthesized using an improved method that avoids toxic solvents. The synthesis involves the reaction of a morpholinone derivative with 5-chlorothiophene-2-carbonyl chloride. []

Bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-methyl-4-piperidinol hydrochlorides

Compound Description: These series of bis-Mannich bases (1) and their structural isomers, piperidinols (3) were investigated for their cytotoxic potential against human leukemic T cells (Jurkat cells). Certain bis-Mannich base derivatives exhibited greater cytotoxicity than the reference drug 5-fluorouracil. The study also explored the structure-activity relationships of these compounds. []

3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1)

Compound Description: C1 is a structural and non-classical isomer of bis-Mannich bases. Its effects on cyclooxygenase (COX) activities were investigated in a carrageenan-induced paw edema model in rats. C1 demonstrated significant inhibition of both COX-1 and COX-2 activities, indicating its potential as an anti-inflammatory agent. []

N-Methyl Moxifloxacin Hydrochloride

Compound Description: This compound, also known as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-N-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, was synthesized and characterized using spectroscopic techniques. The study focused on its application in production monitoring and quality control. []

tert-Butyl 4-Methyl-3-oxopiperidine-1-carboxylate

Compound Description: This compound is a crucial intermediate in the synthesis of CP-690550, a protein tyrosine kinase Jak3 inhibitor. Its synthesis involves several steps, starting from 4-methylpyridine, and includes transformations like SN2 substitution, borohydride reduction, Jones oxidation, debenzylation, and acylation. []

8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles

Compound Description: This research involves the synthesis of two regioisomers, 8,8′-methylene-bis-4-oxo-1,4-dihydrochromeno[4,3-c]pyrazoles (6) and 8,8′-methylene-bis-4-oxo-2,4-dihydrochromeno[4,3-c]pyrazoles (7). The synthesis utilizes p-toluenesulfonic acid or hydrazine hydrochloride for regioselective cyclization of an intermediate hydrazone. []

(6R)-6-Amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine

Compound Description: This chiral diazepine derivative constitutes the amine portion of DAT-582, a potent and selective 5-HT3 receptor antagonist. Its synthesis utilizes optically active aziridines derived from D- and L-serine methyl ester hydrochlorides. []

3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride

Compound Description: This compound exists as solvates and different crystal modifications, impacting its physicochemical properties. The research highlights methods for preparing specific crystalline forms and their potential use in modulating kinase signal transduction, particularly tyrosine kinase inhibition, for treating conditions like cancer. []

(4S)-1-Methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366)

Compound Description: TA-6366, a new angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, 6366A, have demonstrated potent inhibitory effects on ACE activity. The compound has been studied for its potential in treating hypertension. []

Phthalazinedione-Based Derivatives

Compound Description: A series of phthalazinedione derivatives, including alkanoates, hydrazides, hydrazones, and dipeptides, were synthesized and evaluated for their cytotoxic, antibacterial, and VEGFR2 inhibitory activities. Some compounds displayed promising cytotoxicity against cancer cell lines and potent antibacterial effects. Molecular docking studies provided insights into their potential interactions with VEGFR2. []

Dimethyl (4R,4a′R,7a′R*)-1-Aryl-6′-benzoyl-4a′-methyl-5-oxo-1,4′,4a′,5,5′,6′-hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4-c]pyridazine]-3′,7a′(1′H)-dicarboxylates

Compound Description: This study focuses on the diastereoselective synthesis of complex spirocyclic pyrazole derivatives. The synthetic route involves reacting a substituted propenoate with trimethylenemethane, followed by conversion to pyrazoles and a final cycloaddition step with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: A series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives was synthesized and evaluated for their antibacterial activity. The synthesis involved a multi-step process, and the compounds were characterized using NMR and LCMS techniques. []

5H-Chromeno[4,3-b]pyridin-5-one Derivatives

Compound Description: A series of novel chromeno[4,3-b]pyridine derivatives was synthesized through the reaction of 4-amino-2-oxo-2H-chromene-3-carboxaldehyde with various activated methylene compounds. These compounds were then screened for their anticancer activity against the MCF-7 breast cancer cell line, with compounds 2a, 2b, and 3 exhibiting the highest potency. Molecular docking studies were employed to understand their binding interactions with potential targets. []

Properties

CAS Number

71486-53-8

Product Name

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

IUPAC Name

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H

InChI Key

NMAACQILAGCQPR-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCCC1=O.Cl

Canonical SMILES

[H+].COC(=O)C1CNCCC1=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.